molecular formula C20H26O5 B1248473 Macrocalyxoformin A CAS No. 85287-58-7

Macrocalyxoformin A

Cat. No. B1248473
CAS RN: 85287-58-7
M. Wt: 346.4 g/mol
InChI Key: QALWKTNRDDDECH-FUNDCJPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrocalyxoformin A is a natural product found in Isodon macrocalyx, Isodon rubescens, and Isodon sculponeatus with data available.

Scientific Research Applications

1. Anti-Cancer Characteristics

Macrocalyxoformin A has been studied for its potential anti-cancer properties. Research on gastric cancer cells suggests that macrocalyxin C, a compound related to macrocalyxoformin A, may inhibit the proliferation of gastric malignancies through alterations in cell invasion, apoptosis, progression through the cell cycle, and cell growth. It was found to activate the miR-212-3p/Sox6 pathway, which plays a role in Sox6 attenuation through augmentation of miR-212-3p values (Dang et al., 2019).

2. Apoptosis Induction in Leukemia Cells

Studies on HL-60 human leukemia cell line revealed that macrocalyxin A (MA) can inhibit cell proliferation and induce apoptosis. It was observed that MA treatment led to an increase in the expression of Bax, a pro-apoptotic protein, and a decrease in mitochondrial membrane potential, which are indicators of apoptosis initiation (Fei, 2009); (Wu et al., 2009).

3. Antiplasmodial Activity

Macrocalyxoformin A's derivatives have demonstrated potential in treating malaria. Compounds isolated from plants like Neoboutonia macrocalyx, which contain similar compounds, showed good antiplasmodial activity against Plasmodium falciparum strains (Namukobe et al., 2014); (Namukobe et al., 2015).

properties

CAS RN

85287-58-7

Product Name

Macrocalyxoformin A

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2S,5R,7R,8S,11S,14R,17S,20R)-7-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosan-9-one

InChI

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)25-13-5-6-18(2)8-23-16-14(18)20(12,13)9-24-16/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16+,18+,19+,20-/m1/s1

InChI Key

QALWKTNRDDDECH-FUNDCJPPSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5CC[C@@H]6C[C@]5([C@@H](C6=C)O)C(=O)O3

SMILES

CC12CCC3C4(C1C(OC2)OC4)C5CCC6CC5(C(C6=C)O)C(=O)O3

Canonical SMILES

CC12CCC3C4(C1C(OC2)OC4)C5CCC6CC5(C(C6=C)O)C(=O)O3

synonyms

macrocalyxoformin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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